Ertugliflozin

説明

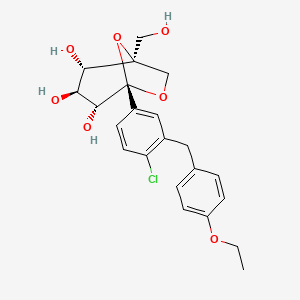

Structure

3D Structure

特性

IUPAC Name |

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIACXAZCBVDEE-CUUWFGFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153120 | |

| Record name | PF-04971729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very slightly soluble | |

| Record name | Ertugliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1210344-57-2, 1431329-06-4, 1210344-83-4 | |

| Record name | Ertugliflozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210344-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ertugliflozin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210344572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ertugliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-04971729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-C-(hydroxymethyl)-beta-L-idopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ertugliflozin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ertugliflozin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ertugliflozin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C282481IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of Ertugliflozin on SGLT2 Transporters

This document provides a comprehensive technical overview of the mechanism of action of this compound, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). It details the molecular interactions, physiological consequences, and the experimental methodologies used to characterize this therapeutic agent.

Core Mechanism of Action: SGLT2 Inhibition

This compound exerts its therapeutic effect by selectively inhibiting SGLT2, a protein primarily located in the S1 segment of the proximal convoluted tubules of the kidneys.[1][2] Under normal physiological conditions, SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus back into the bloodstream.[1][3][4]

By blocking this transporter, this compound reduces the reabsorption of filtered glucose and lowers the renal threshold for glucose.[3][5][6] This inhibition leads to a dose-dependent increase in urinary glucose excretion (glucosuria), which in turn lowers elevated blood glucose levels in patients with type 2 diabetes mellitus.[3][7] This mechanism of action is independent of insulin secretion or sensitivity.[6][7]

The increased excretion of glucose in the urine also leads to a loss of calories, which can contribute to weight loss, and an osmotic diuresis effect, which can result in a modest reduction in blood pressure.[5][8][9]

Binding Kinetics and Selectivity

This compound is a potent inhibitor of human SGLT2 and exhibits high selectivity for SGLT2 over the SGLT1 isoform, which is predominantly found in the small intestine and to a lesser extent in the S3 segment of the renal proximal tubule.[10][11] This high selectivity minimizes the potential for SGLT1-mediated side effects, such as glucose-galactose malabsorption.

Quantitative Data: Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized in vitro. The 50% inhibitory concentration (IC50) values demonstrate its high affinity for SGLT2.

| Transporter | IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference(s) |

| Human SGLT2 | 0.877 | >2200-fold | [1][11][12] |

| Human SGLT1 | 1960 | [1][11][12] | |

| Table 1: In Vitro Inhibitory Activity of this compound against Human SGLT1 and SGLT2. |

Among the class of SGLT2 inhibitors, this compound and empagliflozin demonstrate the highest selectivity for SGLT2 over SGLT1.[1][2]

Pharmacodynamic Effects

The inhibition of SGLT2 by this compound translates into a measurable pharmacodynamic response: increased urinary glucose excretion (UGE). This effect is dose-dependent.

Quantitative Data: Pharmacological Activity

Clinical pharmacology studies have quantified the relationship between this compound dosage and its effect on UGE.

| This compound Daily Dose | Predicted Maximal Pharmacological Activity | Reference(s) |

| 5 mg | >80% | [13] |

| 15 mg | >90% | [13] |

| Table 2: Predicted Pharmacological Activity of Approved this compound Doses. |

The glycemic efficacy of this compound is dependent on renal function, as the amount of glucose filtered by the kidney decreases with declining renal function.[14]

Experimental Protocols

The characterization of this compound's mechanism of action relies on specific in vitro assays. Below are detailed methodologies for a key experiment used to determine SGLT2 inhibition.

In Vitro SGLT2 Inhibition Assay (Radiolabeled Substrate)

This assay is designed to measure the inhibitory effect of a compound on SGLT2-mediated glucose transport in a cellular system.

Objective: To determine the IC50 value of this compound for the human SGLT2 transporter.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected to express human SGLT2 (hSGLT2).

-

Radiolabeled Substrate: [14C]-labeled methyl α-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog.

-

Buffers:

-

Sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution).

-

Sodium-free uptake buffer (choline chloride replacing NaCl) to measure background uptake.

-

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation Counter: For detecting radioactivity.

Methodology:

-

Cell Culture: CHO-hSGLT2 cells are cultured to confluence in multi-well plates.

-

Pre-incubation: Cells are washed with buffer and then pre-incubated with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.

-

Uptake Initiation: The pre-incubation solution is removed, and the uptake buffer containing a fixed concentration of [14C]AMG is added to initiate the transport assay.

-

Uptake Termination: After a short incubation period (e.g., 30-60 minutes), the uptake is stopped by rapidly washing the cells with ice-cold, sodium-free buffer.

-

Cell Lysis: Cells are lysed to release the intracellular contents.

-

Quantification: The amount of [14C]AMG taken up by the cells is quantified by liquid scintillation counting of the cell lysates.

-

Data Analysis:

-

SGLT2-specific uptake is calculated by subtracting the uptake in the presence of a saturating concentration of a known SGLT inhibitor (or in sodium-free buffer) from the total uptake.

-

The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[1]

-

Signaling Pathways and Logical Relationships

The action of this compound initiates a cascade of physiological effects that extend beyond simple glucose lowering.

References

- 1. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches [frontiersin.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. drugs.com [drugs.com]

- 7. This compound (Steglatro): A New Option for SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. This compound: a sodium-glucose cotransporter-2 (SGLT-2) inhibitor for glycemic control in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Overview of the clinical pharmacology of this compound, a novel sodium glucose co-transporter 2 (SGLT2) inhibitor [morressier.com]

- 14. researchgate.net [researchgate.net]

Ertugliflozin: A Technical Guide to its Discovery and Chemical Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ertugliflozin (Steglatro®) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), approved for the treatment of type 2 diabetes mellitus (T2DM). It belongs to the gliflozin class of drugs, which lower blood glucose by inhibiting renal glucose reabsorption, thereby promoting urinary glucose excretion. The discovery of this compound represents a significant advancement in medicinal chemistry, evolving from the natural product phlorizin to a structurally unique C-glycoside derivative featuring a dioxa-bicyclo[3.2.1]octane motif. This technical guide provides an in-depth overview of the discovery process, mechanism of action, and the commercial chemical synthesis of this compound. It includes a compilation of key quantitative data, detailed experimental protocols for its synthesis, and visualizations of the core scientific concepts.

Discovery and Rationale

The development of SGLT2 inhibitors originated from studies of phlorizin, a natural glucoside first isolated from apple tree bark in 1835.[1] Phlorizin was found to induce glycosuria by non-selectively inhibiting both SGLT1 and SGLT2.[1] However, its therapeutic potential was limited by poor oral bioavailability and metabolic instability due to cleavage by β-glucosidases in the gut.

The key breakthrough in the field was the development of C-glucosides, where the anomeric oxygen of the glucose moiety is replaced with a carbon atom. This modification prevents enzymatic degradation while retaining the affinity for SGLT transporters.[1] The research that led to this compound, discovered by Pfizer scientists, focused on creating a novel C-glucoside with high selectivity for SGLT2 over SGLT1 to minimize off-target effects, such as gastrointestinal issues associated with SGLT1 inhibition. This effort culminated in the design of this compound, which incorporates a unique and rigid dioxa-bicyclo[3.2.1]octane ring system.[2][3] This structural feature was instrumental in achieving high potency and selectivity for SGLT2.[2]

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting SGLT2, a protein located in the proximal convoluted tubules of the kidneys.[4][5] Under normal physiological conditions, SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli back into the bloodstream.[4][6]

By blocking SGLT2, this compound reduces the reabsorption of glucose, lowers the renal threshold for glucose, and consequently increases urinary glucose excretion (glucosuria).[5][7] This process removes excess glucose from the body, leading to a reduction in plasma glucose concentrations in an insulin-independent manner.[8] The resulting caloric loss also contributes to modest weight loss, and the osmotic diuresis effect can lead to a reduction in blood pressure.[5]

Caption: Mechanism of action of this compound on the SGLT2 transporter in the renal proximal tubule.

Quantitative Pharmacological Data

This compound has been extensively studied in clinical trials, providing a robust dataset on its pharmacokinetic and pharmacodynamic properties, as well as its clinical efficacy.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by rapid absorption and a half-life suitable for once-daily dosing.[3][9]

| Parameter | Value | Reference(s) |

| Bioavailability | ~100% | [3][6][9] |

| Time to Peak (Tmax) | 1 hour (fasted), 2 hours (fed) | [3][9] |

| Plasma Protein Binding | 93.6% | [6][10] |

| Volume of Distribution (Vd) | 85.5 L (intravenous) | [4][6] |

| Metabolism | Primarily UGT1A9 and UGT2B7 glucuronidation | [6][11] |

| Elimination Half-life (t½) | ~11-17 hours | [6][9][12] |

| Excretion | 50.2% in urine, 40.9% in feces | [3][6] |

Clinical Efficacy (Selected Phase III Trial Data)

Clinical trials have demonstrated this compound's efficacy in improving glycemic control and providing additional metabolic benefits.

| Trial / Endpoint | Placebo | This compound 5 mg | This compound 15 mg | Reference(s) |

| VERTIS MONO (26 weeks) | [4] | |||

| Mean Change in HbA1c | +0.4% | -0.9% | -1.0% | [4] |

| Mean Change in Body Weight | -1.0 kg | -2.2 kg | -2.4 kg | [4] |

| VERTIS MET (26 weeks) | [4] | |||

| Mean Change in HbA1c | -0.1% | -0.7% | -0.9% | [4] |

| Mean Change in Body Weight | -1.1 kg | -2.5 kg | -2.7 kg | [4] |

| VERTIS CV (Cardiovascular Outcomes) | [13][14][15] | |||

| Hospitalization for Heart Failure (HR) | - | 0.70 (vs. Placebo) | 0.70 (vs. Placebo) | [13][15] |

| Major Adverse CV Events (MACE) | Non-inferior | Non-inferior | Non-inferior | [13][14] |

Chemical Synthesis

The commercial synthesis of this compound is a multi-step process designed for scalability and efficiency, involving only three intermediate isolations over a 12-step sequence.[16][17] The route starts from commercially available 2,3,4,6-tetra-O-benzyl-d-glucose.

Caption: High-level overview of the commercial synthesis route for this compound.

Detailed Experimental Protocols (Key Steps)

The following protocols are representative of the key transformations in the synthesis of this compound, based on published literature.[16][17][18]

Step 1: Synthesis of Ketogluconamide Intermediate (C)

-

Reaction: To a solution of 2,3,4,6-tetra-O-benzyl-d-glucose (A) in a suitable solvent system like DMSO/Ac₂O, the oxidation of the primary alcohol is performed. The resulting intermediate is then coupled with methylpiperazine to form the 5-ketogluconamide intermediate (C).

-

Protocol:

-

Dissolve 2,3,4,6-tetra-O-benzyl-d-glucose in a mixture of acetic anhydride and DMSO.

-

Stir the mixture at room temperature for approximately 18 hours to effect oxidation.

-

Add 1-methylpiperazine to the reaction mixture in a solvent such as toluene.

-

Allow the coupling reaction to proceed at room temperature for another 18 hours.

-

The product (C) is isolated as a crystalline solid after workup and purification, typically achieving a yield of around 76%.

-

Step 2: Nucleophilic Hydroxymethylation and Formation of (E)

-

Reaction: The ketone in intermediate (C) is stereoselectively hydroxymethylated after an oxidation step. This is a crucial step that sets the stereochemistry for the bicyclic core.

-

Protocol:

-

The hydroxyl group of (C) is oxidized using a sulfur trioxide pyridine complex in DMSO/toluene.

-

The resulting keto-amide is cooled to approximately -60 °C.

-

A hydroxymethylating agent, such as pivaloyloxymethymagnesium chloride (PvOCH₂MgCl), is added slowly to the cooled solution. This step proceeds with high diastereoselectivity (95:5).

-

After subsequent protective group manipulations and workup, the resulting piperazine amide is isolated as a crystalline oxalate salt (E). The overall yield from intermediate (C) is in the range of 60-70%.

-

Step 3: Arylation and Reductive Cyclization to form (I)

-

Reaction: The aglycone moiety is introduced via the addition of an aryl lithium species to the piperazine amide (E). This is followed by a key reductive cyclization to form the characteristic dioxa-bicyclo[3.2.1]octane ring system.

-

Protocol:

-

The aryl bromide precursor, 4-chloro-3-(4-ethoxybenzyl)bromobenzene, is converted to its corresponding aryl lithium species at low temperature.

-

This aryl lithium reagent is added to a solution of the piperazine amide (E) in a solvent mixture like 2-MeTHF/toluene at -15 °C to form the ketone intermediate.

-

The benzyl protecting groups are removed via catalytic hydrogenation (H₂, Pd/C).

-

The resulting intermediate is treated with a reducing agent like triethylsilane (Et₃SiH) in the presence of trifluoroacetic acid (TFA). This single step accomplishes both C-glucoside bond formation and the formation of the bicyclic ketal ring system.

-

The free hydroxyl groups are then acetylated using acetic anhydride and pyridine.

-

The tetra-O-acetylated intermediate (I) is isolated as a crystalline solid with a yield of 55-60% from (E).

-

Step 4: Final Deprotection and Co-crystallization

-

Reaction: The final step involves the removal of the acetate protecting groups to yield amorphous this compound, which is then co-crystallized with L-pyroglutamic acid (L-PGA) to produce a stable, crystalline active pharmaceutical ingredient (API).

-

Protocol:

-

The acetylated intermediate (I) is dissolved in methanol.

-

Sodium methoxide (NaOMe) is added to catalyze the deacetylation (Zemplén conditions).

-

Upon completion, the reaction is quenched and the crude amorphous this compound is isolated.

-

The crude product is dissolved in a solvent system such as isopropanol/water, and L-pyroglutamic acid is added.

-

The mixture is heated to dissolution and then cooled, allowing for the co-crystallization of this compound•L-PGA.

-

The final crystalline product is isolated by filtration with a yield of 85-90% from (I).

-

Conclusion

The journey from the natural product phlorizin to the highly engineered therapeutic agent this compound is a testament to the power of modern medicinal and process chemistry. Through a rational design approach, scientists developed a potent and selective SGLT2 inhibitor with a unique chemical scaffold that confers favorable pharmacokinetic and safety profiles. The development of a highly telescoped and efficient commercial synthesis route has enabled its widespread clinical use. This compound stands as a significant option in the management of type 2 diabetes, offering effective glycemic control along with benefits in weight and blood pressure management, and a demonstrated reduction in the risk of hospitalization for heart failure.[13][19] This guide provides a foundational technical overview for professionals engaged in the ongoing research and development of novel therapeutics.

References

- 1. Discovery and development of gliflozins - Wikipedia [en.wikipedia.org]

- 2. On the importance of synthetic organic chemistry in drug discovery: reflections on the discovery of antidiabetic agent this compound - MedChemComm (RSC Publishing) DOI:10.1039/C2MD20163A [pubs.rsc.org]

- 3. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (Steglatro): A New Option for SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound | C22H25ClO7 | CID 44814423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Pharmacodynamics of this compound in Healthy Japanese and Western Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. Evaluation of this compound Efficacy and Safety Cardiovascular Outcomes Trial - American College of Cardiology [acc.org]

- 14. International Study of More Than 8,000 People Showed this compound Does Not Increase Risk of Cardiac Events | American Diabetes Association [diabetes.org]

- 15. ahajournals.org [ahajournals.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. Progress in Synthesis of this compound [cjph.com.cn]

- 19. This compound in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture and Functional Profile of Ertugliflozin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ertugliflozin, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant advancement in the management of type 2 diabetes mellitus. Its unique C-glucoside structure, featuring a dioxabicyclo[3.2.1]octane ring system, confers high selectivity for SGLT2 over SGLT1. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed summaries of its pharmacokinetic and pharmacodynamic properties are presented, supported by experimental data. Furthermore, this guide elucidates the key intracellular signaling pathways modulated by this compound and provides a detailed methodology for a representative in vitro SGLT2 inhibition assay.

Chemical Structure and Identification

This compound, with the IUPAC name (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol, is a C-glycoside derivative.[1][2] Its chemical structure is characterized by a glucose analog attached to a diarylmethane aglycone via a carbon-carbon bond, which contributes to its stability against gastrointestinal degradation.

| Identifier | Value |

| IUPAC Name | (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol[1] |

| CAS Number | 1210344-57-2[3] |

| Molecular Formula | C22H25ClO7[2] |

| Molecular Weight | 436.89 g/mol [2] |

| SMILES | CCOC1=CC=C(CC2=C(Cl)C=C(C3(O[C@H]4--INVALID-LINK----INVALID-LINK--[C@@H]3O)CO4)C=C2)C=C1 |

Physicochemical Properties

This compound is a white to off-white solid.[4] It is often formulated as a cocrystal with L-pyroglutamic acid (L-PGA) to improve its physicochemical properties for pharmaceutical development.[5]

| Property | Value |

| Melting Point | ~142 °C (for this compound L-PGA cocrystal)[5] |

| Solubility | Soluble in DMSO and ethanol (~30 mg/mL). Sparingly soluble in water.[1][6] |

| pKa (Predicted) | 12.95 ± 0.70[4] |

| LogP (XLogP3) | 1.7[2] |

| Bioavailability | Approximately 100%[3] |

| Protein Binding | 93.6%[3] |

| Elimination Half-life | ~17 hours[3] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the potent and selective inhibition of SGLT2, a protein primarily expressed in the proximal renal tubules responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[1][7] By inhibiting SGLT2, this compound reduces renal glucose reabsorption and lowers the renal threshold for glucose, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1]

Beyond this primary mechanism, emerging evidence suggests that this compound and other SGLT2 inhibitors modulate several key intracellular signaling pathways, contributing to their observed cardiovascular and renal protective effects.

Further research indicates that SGLT2 inhibition by this compound leads to downstream effects on various cellular signaling cascades.

Pharmacokinetics and Pharmacodynamics

This compound exhibits a favorable pharmacokinetic and pharmacodynamic profile, characterized by rapid absorption, high bioavailability, and a long elimination half-life, which allows for once-daily dosing.

Pharmacokinetic Parameters:

| Parameter | Description | Value |

| Tmax (Time to maximum concentration) | Time to reach peak plasma concentration after oral administration. | ~1 hour (fasted) |

| Absolute Bioavailability | The fraction of the administered dose that reaches systemic circulation. | ~100%[3] |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 85.5 L (at steady state)[7] |

| Metabolism | Primarily metabolized via UGT1A9 and UGT2B7 to inactive glucuronides.[3] | - |

| Excretion | Excreted in both feces (~41%) and urine (~50%).[3] | - |

Pharmacodynamic Effects:

| Parameter | Effect |

| Urinary Glucose Excretion | Dose-dependent increase. |

| HbA1c Reduction | Significant reduction in patients with type 2 diabetes. |

| Body Weight | Reduction due to caloric loss from glycosuria. |

| Blood Pressure | Modest reduction due to osmotic diuresis. |

Experimental Protocols

In Vitro SGLT2 Inhibition Assay

This protocol describes a fluorescent glucose uptake assay to determine the inhibitory activity of this compound on SGLT2.

Detailed Methodology:

-

Cell Culture: Human kidney proximal tubule cells (HK-2), which endogenously express SGLT2, are cultured in appropriate media until they reach confluence.[8]

-

Cell Plating: The cells are then seeded into 96-well black, clear-bottom plates at a suitable density and allowed to adhere overnight.[8]

-

Compound Incubation: The culture medium is replaced with a buffer containing varying concentrations of this compound or a vehicle control. The plates are incubated for a specified period.

-

Fluorescent Glucose Addition: A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to each well.[8]

-

Glucose Uptake: The plates are incubated to allow for the uptake of 2-NBDG by the cells.

-

Washing: The assay is terminated by washing the cells multiple times with ice-cold buffer to remove any extracellular 2-NBDG.

-

Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence intensity is plotted against the concentration of this compound, and the half-maximal inhibitory concentration (IC50) is calculated using a suitable curve-fitting model.

Analytical Method for Quantification (RP-HPLC)

A common method for the quantification of this compound in pharmaceutical formulations is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5]

Typical Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[3] |

| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio.[3] |

| Flow Rate | Typically 1.0 mL/min.[3] |

| Detection | UV detection at a specific wavelength (e.g., 225 nm). |

| Retention Time | The time at which this compound elutes from the column under the specified conditions. |

Conclusion

This compound is a well-characterized SGLT2 inhibitor with a distinct chemical structure and favorable physicochemical and pharmacokinetic properties. Its primary mechanism of action, the inhibition of renal glucose reabsorption, is complemented by its influence on various intracellular signaling pathways, which likely contribute to its broader clinical benefits. The experimental protocols outlined in this guide provide a framework for the analysis and characterization of this important therapeutic agent. This comprehensive technical overview serves as a valuable resource for researchers and professionals in the field of drug development and diabetes research.

References

- 1. ajpaonline.com [ajpaonline.com]

- 2. An Overview on Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage form | Semantic Scholar [semanticscholar.org]

- 3. ijpsr.com [ijpsr.com]

- 4. WO2016088081A1 - Processes for the preparation of this compound - Google Patents [patents.google.com]

- 5. rjptonline.org [rjptonline.org]

- 6. ajprd.com [ajprd.com]

- 7. This compound (Steglatro): A New Option for SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Ertugliflozin Pharmacokinetics in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of ertugliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The information presented herein is intended to support research and development efforts by providing key data and methodologies from studies in relevant animal models.

Introduction

This compound is an orally active, potent, and selective inhibitor of SGLT2, which is responsible for the majority of glucose reabsorption in the kidneys. By inhibiting SGLT2, this compound reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels. Understanding the pharmacokinetic profile of this compound in preclinical species is crucial for the interpretation of toxicology studies, the design of clinical trials, and the overall assessment of the drug's safety and efficacy. This guide summarizes the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical animal models.

Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs following oral and intravenous administration.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Oral Bioavailability (%) | Reference |

| 1 | 255.3 ± 45.8 | 0.5 | 856.7 ± 154.3 | 4.10 | 69 | [1] |

| 2.5 | 630.1 ± 112.5 | 0.75 | 2150.4 ± 387.1 | - | - | [2] |

Data are presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in Dogs

| Dose (mg/kg) | Tmax (hr) | Half-life (t½) (hr) | Oral Bioavailability (%) | Reference |

| Not Specified | ~1.0 | 7.63 | 94 | [1] |

Table 3: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (t½) (hr) | Reference |

| Rat | Not Specified | 4.04 | Not Specified | 4.10 | [1] |

| Dog | Not Specified | 1.64 | Not Specified | 7.63 | [1] |

Table 4: Plasma Protein Binding of this compound

| Species | Plasma Protein Binding (%) | Reference |

| Rat | ~96 | [1] |

| Dog | ~97 | [1] |

Experimental Protocols

This section details the methodologies employed in key preclinical pharmacokinetic studies of this compound.

Animal Models

-

Rat Studies: Sprague-Dawley rats are a commonly used strain for pharmacokinetic evaluations of this compound.[3]

-

Dog Studies: Beagle dogs are a frequently utilized non-rodent species in the preclinical assessment of this compound.

Dosing and Administration

-

Oral Administration: For oral dosing studies, this compound is typically administered via oral gavage. The drug is often formulated in a vehicle suitable for ensuring solubility and stability, such as a solution or suspension.

-

Intravenous Administration: For intravenous studies, this compound is administered as a bolus injection or infusion, typically into a cannulated vein (e.g., jugular vein).

Blood Sampling

-

Rat Studies: Blood samples are collected at predetermined time points post-dose. A common technique involves the use of jugular vein cannulation to facilitate serial blood sampling from a single animal. This minimizes stress on the animal and reduces inter-animal variability.

-

Dog Studies: Blood samples are typically collected from a peripheral vein, such as the cephalic vein.

Bioanalytical Method

The quantification of this compound in plasma and urine samples is predominantly performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4]

-

Sample Preparation: A common method for plasma sample preparation is protein precipitation using acetonitrile.[3]

-

Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[3]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The precursor and product ion transitions for this compound are monitored for quantification.[3][5]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.

Signaling Pathways

Beyond its primary mechanism of SGLT2 inhibition, this compound has been shown to modulate key cellular signaling pathways, particularly the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathways. These interactions may contribute to the broader cardiovascular benefits observed with SGLT2 inhibitors.

Discussion

This compound exhibits favorable pharmacokinetic properties in preclinical animal models, characterized by good oral bioavailability, particularly in dogs.[1] The primary route of elimination is metabolism, with glucuronidation being the major pathway. The half-life in both rats and dogs suggests that once-daily dosing is appropriate.

The modulation of the AMPK and mTOR signaling pathways by this compound is an area of active research. Activation of AMPK and inhibition of mTOR signaling in cardiac tissue may contribute to the observed cardioprotective effects of SGLT2 inhibitors, including reduced cardiac fibrosis and improved cardiac metabolism.[6][7] These effects appear to be independent of the primary glucose-lowering mechanism and highlight the complex and beneficial pleiotropic effects of this class of drugs.

Further research is warranted to fully elucidate the dose-dependent pharmacokinetic profile of this compound in dogs and to further explore the downstream effects of its interaction with cellular signaling pathways in various tissues.

References

- 1. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A simplified cannulation procedure for pharmacokinetic experiments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of the Use of Nonnaive Surgically Catheterized Rats for Pharmacokinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Ertugliflozin: A Deep Dive into its Pharmacodynamics and Dose-Response Relationship

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1][2] By targeting SGLT2, this compound induces glycosuria, leading to a reduction in plasma glucose levels, making it an effective therapeutic agent for the management of type 2 diabetes mellitus (T2DM).[3][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, its dose-response relationship, and the detailed methodologies of key experiments used in its evaluation.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal tubules of the kidneys.[1][2] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[4] Inhibition of SGLT2 by this compound blocks this reabsorption, leading to increased urinary glucose excretion (UGE) and a lowering of the renal threshold for glucose (RTG).[3][4] This insulin-independent mechanism of action contributes to improved glycemic control, as well as secondary benefits such as modest weight loss and a reduction in blood pressure.[1][4]

The signaling pathway for this compound's primary mechanism of action is direct inhibition of the SGLT2 protein. Downstream effects are a result of this inhibition and the subsequent physiological changes.

References

- 1. Comparison and validation of two analytical methods for measurement of urinary sucrose and fructose excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

SGLT2 selectivity of Ertugliflozin compared to SGLT1

An In-depth Technical Guide to the SGLT2 Selectivity of Ertugliflozin

Introduction

This compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1][2][3] This technical guide provides a detailed analysis of the selectivity of this compound for SGLT2 over the closely related sodium-glucose cotransporter 1 (SGLT1), presenting quantitative data, the experimental protocols used for its determination, and visual representations of the underlying mechanisms and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

SGLT1 and SGLT2 are the two primary sodium-glucose cotransporters in the body.[4] SGLT2 is predominantly expressed in the S1 and S2 segments of the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[1][5] In contrast, SGLT1 is primarily found in the small intestine, where it is crucial for the absorption of dietary glucose and galactose, and also in the S3 segment of the proximal renal tubule, where it reabsorbs the remaining 10% of filtered glucose.[4][5][6][7] Given their distinct locations and functions, high selectivity for SGLT2 over SGLT1 is a critical attribute for SGLT2 inhibitor drugs, as it minimizes the potential for gastrointestinal side effects associated with SGLT1 inhibition.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by selectively binding to and inhibiting SGLT2 in the proximal renal tubules.[2][8][9] This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a consequent lowering of plasma glucose levels.[3] This mechanism of action is independent of insulin secretion or sensitivity.[2][3]

Quantitative Analysis of SGLT2 Selectivity

This compound demonstrates a high degree of selectivity for SGLT2 over SGLT1. This is quantified by comparing the half-maximal inhibitory concentrations (IC50) for each transporter. A lower IC50 value indicates a higher inhibitory potency. In vitro studies have established that this compound is significantly more potent at inhibiting human SGLT2 (hSGLT2) than human SGLT1 (hSGLT1).[5][6][10]

The selectivity of this compound for SGLT2 is over 2,000-fold that for SGLT1.[5][6] Along with empagliflozin, this compound exhibits the highest selectivity for SGLT2 over SGLT1 when compared to other SGLT2 inhibitors like dapagliflozin and canagliflozin.[5][6]

Table 1: In Vitro Inhibitory Activity and Selectivity of SGLT2 Inhibitors

| Molecule | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | SGLT2 Selectivity over SGLT1 (fold) |

| This compound | 0.877 [5][6][11] | 1960 [5][6] | ~2200 [12][13] |

| Empagliflozin | 3.1[12] | 8300[12] | ~2700[6] |

| Dapagliflozin | 1.2[12] | 1400[12] | ~1200[6] |

| Canagliflozin | 2.7[12] | 710[12] | ~250[12] |

Experimental Protocols for Determining SGLT Selectivity

The determination of IC50 values for SGLT inhibitors is typically conducted using a cell-based functional assay. The most cited method for this compound involves the use of a stable cell line, such as Chinese Hamster Ovary (CHO) cells, engineered to express either human SGLT1 or SGLT2 transporters.[5][14]

4.1 Key Methodological Steps

-

Cell Culture and Plating: CHO cells stably transfected with and expressing either hSGLT1 or hSGLT2 are cultured under standard conditions. The cells are then seeded into multi-well plates and allowed to grow to near confluency.[15]

-

Inhibitor Incubation: A range of concentrations of the test compound (e.g., this compound) are prepared. The culture medium is removed from the cells, and the cells are washed with a sodium-containing buffer. The cells are then incubated with the various concentrations of the inhibitor for a specified period.

-

Substrate Uptake Assay: A radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-labeled methyl α-D-glucopyranoside (¹⁴C-AMG), is added to the wells. ¹⁴C-AMG is a substrate for both SGLT1 and SGLT2. The cells are incubated with the radiolabeled substrate for a defined time to allow for transporter-mediated uptake.[5]

-

Termination and Lysis: The uptake reaction is terminated by rapidly washing the cells with ice-cold buffer to remove any extracellular radiolabeled substrate. The cells are then lysed to release the intracellular contents.

-

Quantification: The amount of radiolabeled substrate taken up by the cells in each well is quantified using scintillation counting.

-

Data Analysis: The percentage of inhibition of substrate uptake is calculated for each concentration of the inhibitor relative to a control group with no inhibitor. These data are then plotted on a dose-response curve, and the IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in substrate uptake.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound (Steglatro): A New Option for SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. researchgate.net [researchgate.net]

- 5. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. ovid.com [ovid.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Spotlight on this compound and its potential in the treatment of type 2 diabetes: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

In Vitro Binding Affinity of Ertugliflozin to SGLT2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro binding affinity of ertugliflozin to the sodium-glucose cotransporter 2 (SGLT2). This compound is a highly potent and selective SGLT2 inhibitor developed for the treatment of type 2 diabetes mellitus.[1] Understanding its interaction with its target protein is fundamental to its pharmacological profile. This document outlines the quantitative measures of its binding affinity, the detailed experimental protocols used for its determination, and a visual representation of the relevant biological pathways and experimental workflows.

Quantitative Analysis of this compound Binding Affinity

The in vitro potency and selectivity of this compound for human SGLT2 over SGLT1 have been quantitatively determined. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Target | Ligand | Parameter | Value (nM) | Selectivity (SGLT1/SGLT2) |

| Human SGLT2 | This compound | IC50 | 0.877 | >2000-fold |

| Human SGLT1 | This compound | IC50 | 1960 |

Table 1: In vitro inhibitory potency of this compound against human SGLT2 and SGLT1 transporters.[2]

Among the class of SGLT2 inhibitors, this compound and empagliflozin demonstrate the highest selectivity for SGLT2 over SGLT1.[2]

Experimental Protocols

The determination of the in vitro binding affinity of this compound to SGLT2 was conducted using a functional assay. The following protocol is based on the description of the methodology used in the cited literature.

Radiotracer Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate by cells expressing the target transporter.

1. Cell Culture and Transporter Expression:

-

Chinese Hamster Ovary (CHO) cells are genetically engineered to stably express the human SGLT1 and SGLT2 transporters.

-

Cells are cultured and maintained in appropriate growth media under standard cell culture conditions (e.g., 37°C, 5% CO2).

2. Assay Procedure:

-

CHO cells expressing either hSGLT1 or hSGLT2 are seeded into multi-well plates and grown to a suitable confluency.

-

On the day of the assay, the growth medium is removed, and the cells are washed with a pre-warmed assay buffer.

-

A solution containing a fixed concentration of radiolabeled methyl α-D-glucopyranoside (AMG), a non-metabolizable glucose analog, is prepared.

-

Varying concentrations of the test compound (this compound) are added to the wells.

-

The uptake reaction is initiated by the addition of the radiolabeled AMG solution to the cells.

-

The cells are incubated for a defined period at a controlled temperature to allow for transporter-mediated uptake of the radiolabeled substrate.

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled AMG.

-

The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

-

The amount of radioactivity in each well is proportional to the amount of AMG taken up by the cells.

-

The data are plotted as the percentage of inhibition of radiolabeled AMG uptake versus the concentration of the test compound.

-

The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate, is determined by fitting the data to a sigmoidal dose-response curve.

Experimental workflow for determining IC50 of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting SGLT2 in the proximal tubules of the kidneys.[3] SGLT2 is responsible for the reabsorption of the majority of glucose filtered by the glomeruli.[4] By blocking this transporter, this compound reduces the reabsorption of glucose, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[3][5] This mechanism of action is independent of insulin secretion or action.

Mechanism of SGLT2 inhibition by this compound.

References

- 1. This compound: a sodium-glucose cotransporter-2 (SGLT-2) inhibitor for glycemic control in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

The Metabolic Journey of Ertugliflozin: A Technical Guide to its Biotransformation and Major Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), playing a key role in the management of type 2 diabetes mellitus. A thorough understanding of its metabolic fate is paramount for drug development, ensuring safety and efficacy. This technical guide provides an in-depth exploration of the metabolism of this compound, detailing its major metabolic pathways, identifying its key metabolites, and outlining the experimental protocols used for their characterization.

Metabolic Pathways of this compound

The primary route of metabolism for this compound is O-glucuronidation, a phase II metabolic reaction, with a smaller contribution from phase I oxidative metabolism.[1] This biotransformation is primarily mediated by UDP-glucuronosyltransferases (UGTs) and cytochrome P450 (CYP) enzymes.[2][3]

Major Metabolic Pathways

This compound undergoes two principal metabolic transformations:

-

Glucuronidation: This is the predominant metabolic pathway, accounting for approximately 86% of this compound's clearance.[3] The main enzymes responsible for this are UGT1A9 and UGT2B7.[1][4] This process involves the conjugation of glucuronic acid to the this compound molecule, forming pharmacologically inactive glucuronides.[1]

-

Oxidative Metabolism: A minor pathway, contributing to about 12% of the drug's metabolism, is oxidation.[1] This is primarily mediated by CYP3A4, with minor contributions from CYP2C8 and CYP3A5.[5]

The following diagram illustrates the metabolic pathways of this compound.

Identification of Major Metabolites

Several metabolites of this compound have been identified in plasma, urine, and feces.[1] The major circulating components in plasma are unchanged this compound and its glucuronide conjugates.[6]

The primary metabolites are:

-

This compound-4-O-β-glucuronide (M4a or M5a) and this compound-3-O-β-glucuronide (M4c or M5c): These are the two main, pharmacologically inactive glucuronide metabolites formed via UGT1A9 and UGT2B7.[2][6][7]

-

Monohydroxylated metabolites (M1 and M3) and des-ethyl this compound (M2): These are minor metabolites resulting from CYP-mediated oxidation.[2][6]

Quantitative Analysis of this compound Metabolism

The disposition of this compound has been quantitatively assessed through human mass balance studies. Following a single oral dose of [14C]-ertugliflozin, the majority of the radioactivity is recovered in urine and feces.[6]

| Parameter | Urine | Feces | Total Recovery | Reference |

| Radioactivity Elimination | 50.2% | 40.9% | 91.1% | [6] |

| Unchanged this compound | 1.5% | 33.8% | 35.3% | [4][6] |

| Glucuronide Metabolites (M4a, M4b, M4c) | ~39.3% | - | - | [6] |

| Oxidative Metabolites (M1, M2, M3) | - | ~5.2% | - | [6] |

Table 1: Excretion of this compound and its Metabolites in Humans

In vitro studies using human liver microsomes (HLMs) have further elucidated the relative contributions of the metabolic pathways.

| Metabolic Pathway | Enzyme(s) | Contribution in HLMs | Systemic Clearance Contribution | Reference |

| Glucuronidation | UGT1A9 | ~78% | ~70% | [3] |

| UGT2B7/UGT2B4 | ~18% | ~16% | [3] | |

| Oxidation | CYP3A4 | ~3.4% | ~10% | [3] |

| CYP3A5 | ~0.4% | ~1.2% | [3] | |

| CYP2C8 | ~0.16% | ~0.5% | [3] |

Table 2: Contribution of Different Enzymes to this compound Metabolism

Experimental Protocols

The characterization of this compound metabolism relies on a combination of in vivo and in vitro experimental approaches.

In Vivo Human Radiotracer Study

A human absorption, distribution, metabolism, and excretion (ADME) study is a cornerstone for understanding the metabolic fate of a drug.

Methodology:

-

Study Population: Healthy male subjects.[6]

-

Dose Administration: A single oral dose of [14C]-ertugliflozin is administered.[6]

-

Sample Collection: Plasma, urine, and feces are collected at predetermined intervals to ensure mass balance is achieved (typically >90% recovery).[6]

-

Analytical Techniques:

-

Total radioactivity is measured using liquid scintillation counting.

-

Metabolite profiling is conducted using high-performance liquid chromatography (HPLC) with radiochemical detection.

-

Structural elucidation of metabolites is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

-

In Vitro Metabolism Studies

In vitro experiments using human liver microsomes (HLMs) are crucial for identifying the specific enzymes involved in metabolism.

Methodology:

-

Enzyme Source: Pooled human liver microsomes (HLMs).[3]

-

Incubation Conditions: this compound is incubated with HLMs in the presence of cofactors necessary for phase I (NADPH) and phase II (UDPGA) reactions.[3]

-

Reaction Phenotyping:

-

Chemical Inhibition: Selective chemical inhibitors for specific CYP and UGT isoforms are used to determine the contribution of each enzyme to metabolite formation.[3]

-

Recombinant Enzymes: this compound is incubated with individual, recombinantly expressed CYP and UGT enzymes to confirm their role in its metabolism.[3]

-

-

Analytical Method: LC-MS/MS is employed for the separation, identification, and quantification of the parent drug and its metabolites.[3]

-

Enzyme Kinetics: Michaelis-Menten kinetics are determined to characterize the affinity (Km) and maximum velocity (Vmax) of the enzymes for this compound metabolism.[3]

Conclusion

The metabolism of this compound is well-characterized, with glucuronidation via UGT1A9 and UGT2B7 being the predominant clearance pathway, and a minor contribution from oxidative metabolism primarily by CYP3A4. The major metabolites are pharmacologically inactive glucuronides. This comprehensive understanding of this compound's metabolic profile, derived from robust in vivo and in vitro studies, is critical for predicting potential drug-drug interactions and ensuring its safe and effective use in the treatment of type 2 diabetes.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Characterization of this compound Metabolism by UDP-Glucuronosyltransferase and Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification, isolation, and structural characterization of novel forced degradation products of this compound using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. UPLC-MS/MS method for the quantification of this compound and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Biopharmaceutical Classification of Ertugliflozin: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Ertugliflozin as a Biopharmaceutical Classification System (BCS) Class I Drug

Introduction

This compound is an orally active, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus.[1] The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. This system is a critical tool in drug development, providing a basis for predicting the in vivo performance of drug products and supporting regulatory decisions, including biowaivers. This compound is categorized as a BCS Class I drug, signifying both high solubility and high permeability.[1][2] This classification has significant implications for its formulation, bioavailability, and clinical pharmacology. This technical guide provides a comprehensive overview of the data and experimental methodologies that underpin the BCS Class I designation of this compound.

BCS Classification Framework

The BCS categorizes drug substances into four classes:

-

Class I: High Solubility, High Permeability

-

Class II: Low Solubility, High Permeability

-

Class III: High Solubility, Low Permeability

-

Class IV: Low Solubility, Low Permeability

Drugs classified as Class I are well-absorbed, and their rate of absorption is typically governed by gastric emptying.[3] The ~100% absolute bioavailability of this compound under fasted conditions is consistent with its BCS Class I designation.[1]

Quantitative Data for this compound

The BCS classification of this compound is supported by quantitative data on its solubility and permeability. The following tables summarize the key biopharmaceutical properties of this compound.

Table 1: Aqueous Solubility of this compound

| Parameter | Value | Conditions | Reference |

| Aqueous Solubility (amorphous free form) | 0.64 to 0.74 mg/mL | pH-independent | |

| High Solubility Criterion Met | Yes | The highest dose strength (15 mg) is soluble in ≤ 250 mL of aqueous media over the physiological pH range (1.2 - 6.8). | [2] |

Table 2: Permeability of this compound

| Parameter | Indication of High Permeability | Reference |

| Absolute Bioavailability | ~100% | [1][2] |

| BCS Permeability Class | High | [1] |

Experimental Protocols

The determination of a drug's BCS class relies on standardized experimental protocols as recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

Solubility Determination: Shake-Flask Method

The aqueous solubility of this compound is determined using the equilibrium solubility method, commonly the shake-flask method, across a physiologically relevant pH range.

Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values.

Methodology:

-

Preparation of Buffers: Prepare aqueous buffer solutions at a minimum of three pH values within the range of 1.2 to 6.8 (e.g., pH 1.2, 4.5, and 6.8).

-

Drug Addition: Add an excess amount of this compound drug substance to flasks containing a known volume of the prepared buffers.

-

Equilibration: Agitate the flasks at a constant temperature (37 ± 1 °C) for a sufficient duration to reach equilibrium (typically 24-48 hours).[4]

-

Sample Collection and Preparation: Withdraw aliquots from each flask. The samples should be filtered to remove undissolved particles.

-

Analysis: Determine the concentration of dissolved this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

High Solubility Classification: A drug is classified as highly soluble if its highest single therapeutic dose is completely soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[5]

Permeability Determination: Caco-2 Cell Monolayer Assay

The permeability of a drug is typically assessed using in vitro models, with the Caco-2 cell monolayer assay being the most widely accepted method for BCS classification.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[6][7]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified before the experiment by measuring the Transepithelial Electrical Resistance (TEER).

-

Transport Studies (Bidirectional):

-

Apical to Basolateral (A-B) Transport: A solution of this compound is added to the apical (donor) side, and the appearance of the drug in the basolateral (receiver) side is monitored over time.

-

Basolateral to Apical (B-A) Transport: A solution of this compound is added to the basolateral (donor) side, and the appearance of the drug in the apical (receiver) side is monitored. This helps to determine if the drug is a substrate for efflux transporters.

-

-

Sample Analysis: Samples are collected from the receiver compartment at specified time points and the concentration of this compound is quantified using a sensitive analytical method like LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

-

High Permeability Classification: A drug is considered highly permeable when its extent of absorption in humans is determined to be ≥85% or when its permeability is greater than that of a high-permeability reference compound in a validated in vitro system like the Caco-2 assay.

Visualizations

BCS Classification Workflow

Caption: Workflow for Biopharmaceutical Classification System (BCS) determination.

Factors Influencing this compound's BCS Class I Designation

Caption: Key factors contributing to this compound's BCS Class I classification.

Conclusion

The classification of this compound as a BCS Class I drug is well-supported by its high aqueous solubility and high intestinal permeability, which are confirmed by its absolute bioavailability of approximately 100%. This designation is pivotal for drug product development, as it indicates that in vivo bioavailability is unlikely to be limited by dissolution or permeability. For researchers and drug development professionals, understanding the BCS classification of this compound provides a solid foundation for formulation strategies, predicting clinical performance, and navigating the regulatory landscape for this important antidiabetic agent.

References

- 1. Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relative bioavailability of this compound tablets containing the amorphous form versus tablets containing the cocrystal form - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iqpc.com [iqpc.com]

- 4. scielo.br [scielo.br]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Caco-2 Permeability | Evotec [evotec.com]

Molecular Docking of Ertugliflozin with SGLT2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular docking studies of Ertugliflozin with its therapeutic target, the sodium-glucose cotransporter 2 (SGLT2). This compound is a potent and selective SGLT2 inhibitor used in the management of type 2 diabetes mellitus. By blocking SGLT2 in the proximal renal tubules, this compound inhibits glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][2] Molecular docking simulations are crucial computational tools that provide insights into the binding mode and affinity of this compound at the molecular level, aiding in the understanding of its mechanism of action and the development of novel SGLT2 inhibitors.

SGLT2 and Glucose Reabsorption Signaling Pathway

The sodium-glucose cotransporter 2 (SGLT2) is the primary transporter responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream, accounting for approximately 90% of renal glucose reabsorption.[3] This process is a secondary active transport, driven by the sodium gradient maintained by the Na+/K+-ATPase pump on the basolateral membrane.[4][5] this compound competitively inhibits SGLT2, preventing this reabsorption and thereby promoting the excretion of glucose in the urine.[2]

Molecular Docking of this compound with SGLT2

Key Interacting Residues

The binding of SGLT2 inhibitors to the transporter protein is stabilized by a network of interactions with key amino acid residues within the binding pocket. Although a definitive list of interacting residues for this compound is not provided in the searched literature, based on the cryo-electron microscopy structure of SGLT2 in complex with other inhibitors (e.g., Empagliflozin, PDB ID: 7VSI) and other docking studies, the following residues are likely to be crucial for the interaction:

| Interacting Residue | Potential Interaction Type |

| His80 | Hydrogen bond |

| Glu99 | Hydrogen bond, Hydrophobic |

| Tyr290 | Hydrophobic |

| Gln457 | Hydrogen bond |

Experimental Protocols for Molecular Docking

The following provides a generalized yet detailed methodology for performing molecular docking studies of this compound with SGLT2, based on common practices in the field.

Protein Preparation

-

Receptor Acquisition : The three-dimensional structure of human SGLT2 can be obtained from the Protein Data Bank (PDB). A suitable crystal structure, such as PDB ID: 7VSI (SGLT2 in complex with Empagliflozin), serves as the starting point.[8][9]

-

Protein Refinement : The raw PDB file is processed to remove water molecules, co-crystallized ligands, and any other non-protein atoms. Hydrogen atoms are added to the protein structure, and charge and atom types are assigned using a force field such as CHARMM or AMBER.

-

Binding Site Definition : The binding site is typically defined as a grid box centered on the co-crystallized ligand or identified through binding site prediction algorithms. The size of the grid box should be sufficient to accommodate the ligand and allow for conformational sampling. For SGLT2, the grid box would encompass the known inhibitor binding pocket.

Ligand Preparation

-

Ligand Structure : The 2D structure of this compound is obtained from a chemical database like PubChem or DrugBank.

-

3D Conversion and Optimization : The 2D structure is converted to a 3D conformation. The geometry of the ligand is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[10] Torsional degrees of freedom are defined to allow for flexibility during the docking process.

Molecular Docking Simulation

-

Docking Software : A variety of software packages can be used for molecular docking, including AutoDock, Glide, and GOLD.[10][11][12]

-

Docking Algorithm : The chosen docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the defined binding site of the receptor.[10]

-

Scoring Function : A scoring function is employed to estimate the binding affinity for each generated pose. The poses are then ranked based on their scores.

Analysis of Results

-

Binding Pose Analysis : The top-ranked poses are visually inspected to identify the most plausible binding mode. Key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the SGLT2 residues are analyzed.

-

Binding Energy Calculation : The binding energy (in kcal/mol) and/or inhibition constant (Ki) are calculated from the docking scores to quantify the binding affinity.

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

Conclusion

Molecular docking studies are indispensable for elucidating the molecular interactions between this compound and the SGLT2 protein. While direct experimental data on the binding energy of this compound is limited in the public domain, computational approaches, benchmarked against known SGLT2 inhibitor complexes, provide a robust framework for understanding its high-affinity binding. The detailed experimental protocols and workflows presented in this guide offer a comprehensive resource for researchers engaged in the study of SGLT2 inhibitors and the broader field of computational drug design. Further refinement of these in silico models, potentially through molecular dynamics simulations, can provide a more dynamic picture of the binding event and further aid in the development of next-generation therapies for type 2 diabetes.

References

- 1. End‐to‐end application of model‐informed drug development for this compound, a novel sodium‐glucose cotransporter 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]